2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by reduction.
Introduction of the Sulfonamide Group: This step involves the reaction of the naphthalene derivative with a sulfonyl chloride in the presence of a base.
Thioacetic Acid Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thioacetic acid derivatives.
Scientific Research Applications
2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetic acid moiety can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also contain a sulfonamide group and have shown antimicrobial and anti-inflammatory activities.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is unique due to its combination of a naphthalene ring, sulfonamide group, and thioacetic acid moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-12-6-8-13(9-7-12)27(24,25)20-16-10-17(26-11-18(21)22)19(23)15-5-3-2-4-14(15)16/h2-10,20,23H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYIVMAPDAPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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